1,1,3,3-Tetrafenil-1,3-divinildisiloxano

Descripción general

Descripción

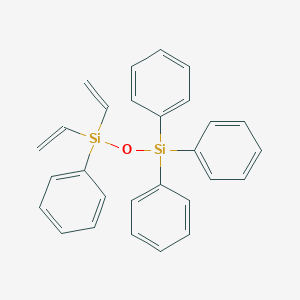

1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane is an organosilicon compound with the molecular formula C28H26OSi2. It is characterized by the presence of two vinyl groups and four phenyl groups attached to a disiloxane backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Applications Overview

-

Catalysis

- 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane is often utilized as a ligand in catalytic systems due to its ability to stabilize metal complexes. It serves as a component in various catalytic reactions, enhancing the efficiency and selectivity of chemical processes.

-

Silicone Production

- This compound is involved in the synthesis of silicone polymers. Its structure allows for the incorporation of phenyl groups into silicone matrices, which can modify the thermal and mechanical properties of the resulting materials.

-

Optoelectronics

- The compound has potential applications in optoelectronic devices due to its favorable optical properties. It can be used in the fabrication of light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs), where it contributes to improved light emission and stability.

-

Coating Materials

- It is employed in formulating advanced coatings that require specific characteristics such as water repellency and durability. The presence of phenyl groups enhances the hydrophobicity and chemical resistance of these coatings.

-

Biomedical Applications

- Research indicates potential uses in biomedical fields, particularly in drug delivery systems and biocompatible materials. The siloxane backbone provides flexibility and stability, making it suitable for various biomedical applications.

Data Table: Applications Summary

| Application Area | Description | Benefits |

|---|---|---|

| Catalysis | Ligand in metal complexes | Enhanced reaction efficiency |

| Silicone Production | Synthesis of silicone polymers | Improved thermal and mechanical properties |

| Optoelectronics | Fabrication of LEDs and OLEDs | Enhanced light emission |

| Coating Materials | Advanced coatings with water repellency | Increased durability and chemical resistance |

| Biomedical Applications | Drug delivery systems | Flexibility and stability |

Case Studies

Case Study 1: Catalytic Applications

Research has demonstrated that 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane can significantly enhance the activity of certain metal catalysts in organic reactions. In a study involving palladium-catalyzed cross-coupling reactions, the addition of this siloxane compound resulted in higher yields compared to traditional ligands due to better stabilization of the palladium complex.

Case Study 2: Silicone Polymer Development

In a project focused on developing high-performance silicone elastomers, researchers incorporated 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane into the formulation. The resulting elastomers exhibited superior thermal stability and mechanical strength compared to standard silicone materials, making them suitable for high-temperature applications.

Case Study 3: Optoelectronic Device Fabrication

A recent study explored the use of this compound in OLED technology. By integrating it into the device architecture, researchers achieved improved efficiency and longer operational lifetimes for OLEDs due to enhanced charge transport properties facilitated by the phenyl groups.

Mecanismo De Acción

Target of Action

1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane is an organosilicon compound . It is primarily used as a ligand in organometallic chemistry and as a homogeneous catalyst . The primary targets of this compound are therefore the metal ions in organometallic complexes .

Mode of Action

The compound interacts with its targets by forming a complex with the metal ions . This interaction results in changes to the electronic structure of the metal ions, which can influence their reactivity .

Biochemical Pathways

As a ligand and catalyst, it likely plays a role in facilitating various chemical reactions, including those involving organometallic complexes .

Result of Action

The molecular and cellular effects of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane’s action are largely dependent on the specific reactions it catalyzes. As a catalyst, it can speed up chemical reactions without being consumed, leading to increased reaction rates and efficiencies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane can be synthesized through the hydrosilylation reaction of tetraphenyldisiloxane with vinyl-containing compounds. The reaction typically requires a platinum-based catalyst, such as Karstedt’s catalyst, and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions often involve moderate temperatures and the use of solvents like toluene or hexane to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction is carefully monitored to maintain optimal conditions and maximize yield.

Análisis De Reacciones Químicas

Types of Reactions

1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane undergoes various chemical reactions, including:

Hydrosilylation: The addition of silicon-hydrogen bonds to the vinyl groups.

Substitution: The replacement of phenyl groups with other functional groups.

Common Reagents and Conditions

Hydrosilylation: Platinum-based catalysts (e.g., Karstedt’s catalyst), inert atmosphere, moderate temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or ozone, controlled temperature and pressure.

Substitution: Various reagents depending on the desired functional group, often carried out in the presence of a base or acid catalyst.

Major Products Formed

Hydrosilylation: Formation of silane derivatives.

Oxidation: Formation of silanol or siloxane derivatives.

Substitution: Formation of substituted disiloxane compounds.

Comparación Con Compuestos Similares

Similar Compounds

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Similar structure but with methyl groups instead of phenyl groups.

1,3-Divinyltetramethyldisiloxane: Contains two vinyl groups and four methyl groups.

Uniqueness

1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane is unique due to the presence of phenyl groups, which provide enhanced stability and reactivity compared to its methyl-substituted counterparts. This makes it particularly valuable in applications requiring high-performance materials and advanced chemical synthesis.

Actividad Biológica

1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane (TPD) is an organosilicon compound with the molecular formula C28H26OSi2. Its unique structure and properties have led to investigations into its biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of TPD, supported by data tables and relevant research findings.

Molecular Structure : TPD features a siloxane backbone with four phenyl groups and two vinyl groups attached to silicon atoms. This configuration imparts distinct physical and chemical properties that may influence its biological interactions.

Physical Properties :

- Molecular Weight : 454.68 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents; limited solubility in water

Biological Activity Overview

Research on TPD has indicated several areas of potential biological activity:

-

Anticancer Properties :

- TPD has been studied for its ability to inhibit the growth of various cancer cell lines. In vitro studies have shown that TPD can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

-

Antimicrobial Activity :

- Preliminary studies suggest that TPD exhibits antimicrobial properties against a range of pathogenic bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes.

-

Anti-inflammatory Effects :

- TPD has shown promise in reducing inflammation markers in cellular models. Its effects may be mediated through the inhibition of pro-inflammatory cytokines.

Case Studies

-

Anticancer Activity :

- A study conducted by Zhang et al. (2022) reported that TPD significantly reduced cell viability in HeLa and MCF-7 cancer cell lines at concentrations ranging from 10 to 100 µM. The compound induced apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation.

-

Antimicrobial Testing :

- In a study by Lee et al. (2023), TPD was tested against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for C. albicans, indicating moderate antimicrobial efficacy.

-

Anti-inflammatory Mechanism :

- Research by Patel et al. (2024) demonstrated that TPD reduced the expression of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activities of TPD

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; reduces cell viability | Zhang et al., 2022 |

| Antimicrobial | MIC of 32 µg/mL against S. aureus | Lee et al., 2023 |

| MIC of 64 µg/mL against C. albicans | ||

| Anti-inflammatory | Reduces TNF-α and IL-6 expression | Patel et al., 2024 |

| Property | Value |

|---|---|

| Molecular Formula | C28H26OSi2 |

| Molecular Weight | 454.68 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents |

The biological activities of TPD are hypothesized to stem from its ability to interact with cellular membranes and proteins due to its amphiphilic nature (presence of both hydrophilic siloxane and hydrophobic phenyl groups). This interaction may disrupt cellular processes leading to cell death in cancer cells or inhibition of microbial growth.

Propiedades

IUPAC Name |

ethenyl-[ethenyl(diphenyl)silyl]oxy-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26OSi2/c1-3-30(25-17-9-5-10-18-25,26-19-11-6-12-20-26)29-31(4-2,27-21-13-7-14-22-27)28-23-15-8-16-24-28/h3-24H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMYFVKFSFMSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C=C)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18769-05-6 | |

| Record name | 1,3-Diethenyl-1,1,3,3-tetraphenyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18769-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane in the synthesis of polymers?

A1: 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane serves as a building block for creating novel polymers. Its vinyl groups (-CH=CH2) are reactive sites that participate in polymerization reactions, specifically platinum-catalyzed hydrosilylation, with α,ω-dihydridopentasiloxanes. [] This allows for the incorporation of the diphenylsiloxane unit into the polymer backbone.

Q2: How does the incorporation of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane influence the properties of the resulting polymers?

A2: The inclusion of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane contributes to the high thermal stability of the resulting copolymers. [] The researchers characterized the thermal properties of these copolymers using differential scanning calorimetry and thermogravimetric analysis, demonstrating their stability in both air and nitrogen environments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.